molecular formula C22H20BrNO3 B3017472 (E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one CAS No. 690215-16-8

(E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one

Cat. No.: B3017472
CAS No.: 690215-16-8
M. Wt: 426.31
InChI Key: KIJRQVPYDMVTPI-YRNVUSSQSA-N
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Description

The compound “(E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many organic compounds, particularly in bioactive molecules . The “4-(diethylamino)phenyl” part suggests the presence of a phenyl ring with a diethylamino substituent, which is a common feature in many dyes and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, a compound with a similar structure, “(E)-N-(3-(3-(4(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide”, was synthesized using aldol condensation and carboxamide formation method .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, UV–vis, and NMR . Density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) can be used to investigate the electronic, structural, and reactivity properties .

Scientific Research Applications

Detection and Sensing Applications

A compound similar to (E)-6-bromo-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one, known as ChC16, was synthesized and studied as a fluorescent probe for sensing SO2 derivatives in cationic micellar media. This probe showed high selectivity and sensitivity, particularly toward bisulfite, and was effectively used in the detection of bisulfite in real-world samples such as dry white wine, demonstrating its potential in environmental and biological sensing applications (Gómez et al., 2018).

Biological Imaging

(E)-3-(3-(4-([2,2':6',2''-terpyridin]-4'-yl)phenyl)acryloyl)-7-(diethylamino)-2H-chromen-2-one (ZC-F4), a compound similar to the one , was developed as a fluorescent probe for Zn²⁺ with red emission. It was successfully used for imaging Zn²⁺ in cells, indicating its potential application in cellular imaging and environmental protection (Tan et al., 2014).

Antioxidant Activity

Derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one, a compound structurally related to the one , were synthesized and characterized for their antioxidant activity. These derivatives exhibited significant antiradical activity, indicating their potential as antioxidants (Shatokhin et al., 2021).

Anticancer Potential

A series of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives, structurally related to this compound, were synthesized and showed moderate cytotoxic activity against various cancer cell lines. This highlights the potential of such compounds in developing anticancer agents (Ambati et al., 2017).

Photophysical Properties for Fluorescent Materials

Compounds similar to the one , such as 3-(4-(Arylethynyl)phenyl)-7-(diethylamino)-2H-chromen-2-ones, were synthesized and their photophysical properties were examined. They showed high fluorescence quantum yield, suggesting their potential use as strong fluorescent materials (Shimasaki et al., 2021).

Properties

IUPAC Name

6-bromo-3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO3/c1-3-24(4-2)18-9-5-15(6-10-18)7-11-20(25)19-14-16-13-17(23)8-12-21(16)27-22(19)26/h5-14H,3-4H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJRQVPYDMVTPI-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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